molecular formula C11H10ClNO B6281719 2-benzyl-4-(chloromethyl)-1,3-oxazole CAS No. 202594-64-7

2-benzyl-4-(chloromethyl)-1,3-oxazole

Cat. No. B6281719
CAS RN: 202594-64-7
M. Wt: 207.7
InChI Key:
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Description

“2-benzyl-4-(chloromethyl)-1,3-oxazole” is a compound that contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom, and a benzyl group, which is a phenyl ring attached to a methylene group. The “chloromethyl” indicates the presence of a -CH2Cl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through cyclodehydration of an appropriate dicarbonyl precursor, followed by substitution reactions to introduce the benzyl and chloromethyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar, aromatic oxazole ring, with the benzyl and chloromethyl groups causing a deviation from planarity. The presence of the electronegative chlorine atom would introduce a dipole moment .


Chemical Reactions Analysis

The chloromethyl group is a reactive site in this molecule and could undergo nucleophilic substitution reactions. The aromatic oxazole ring might also undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

Based on its structure, we can predict that this compound would be a solid at room temperature, with a relatively high melting point due to the presence of the aromatic ring. It would likely be soluble in organic solvents .

Mechanism of Action

Without specific context, it’s hard to define a “mechanism of action” for this compound. If it were a drug, the mechanism of action would refer to how it interacts with biological targets in the body .

Safety and Hazards

As with any chemical, handling “2-benzyl-4-(chloromethyl)-1,3-oxazole” would require appropriate safety measures. The specific hazards would depend on various factors including its reactivity and toxicity .

Future Directions

The potential uses and future directions for this compound would depend on its physical and chemical properties, as well as the context in which it is being used. For example, if it shows biological activity, it could be further studied for potential medicinal applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-benzyl-4-(chloromethyl)-1,3-oxazole involves the reaction of benzylamine with chloroacetyl chloride to form N-benzyl-2-chloroacetamide, which is then reacted with 2-amino-2-oxazoline to yield the target compound.", "Starting Materials": [ "Benzylamine", "Chloroacetyl chloride", "2-amino-2-oxazoline" ], "Reaction": [ "Step 1: Benzylamine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-benzyl-2-chloroacetamide.", "Step 2: N-benzyl-2-chloroacetamide is then reacted with 2-amino-2-oxazoline in the presence of a base such as sodium hydride to yield 2-benzyl-4-(chloromethyl)-1,3-oxazole." ] }

CAS RN

202594-64-7

Product Name

2-benzyl-4-(chloromethyl)-1,3-oxazole

Molecular Formula

C11H10ClNO

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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